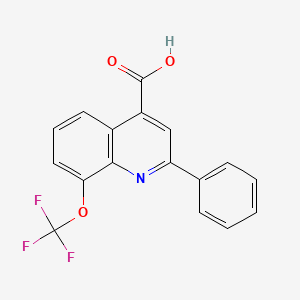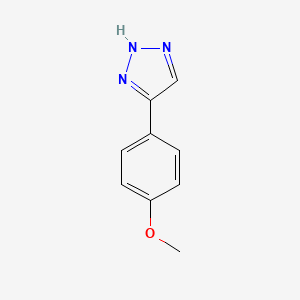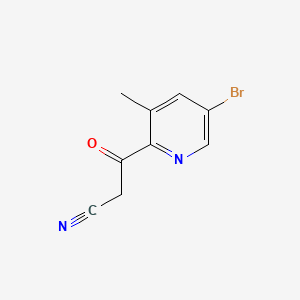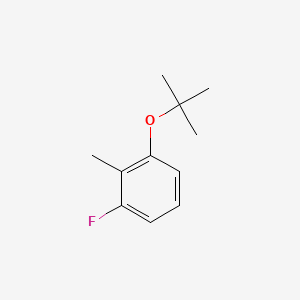![molecular formula C13H20N2O2Si B13712555 1-Boc-4-[(trimethylsilyl)ethynyl]-1H-imidazole](/img/structure/B13712555.png)
1-Boc-4-[(trimethylsilyl)ethynyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-4-[(trimethylsilyl)ethynyl]-1H-imidazole is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group and a trimethylsilyl (TMS) ethynyl group attached to an imidazole ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-[(trimethylsilyl)ethynyl]-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, including the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Boc Protecting Group: The Boc group is introduced by reacting the imidazole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the Trimethylsilyl Ethynyl Group: The final step involves the Sonogashira coupling reaction, where the Boc-protected imidazole is coupled with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1-Boc-4-[(trimethylsilyl)ethynyl]-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The Boc and TMS groups can be selectively removed or substituted under specific conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution: Boc deprotection is typically achieved using trifluoroacetic acid (TFA), while TMS deprotection can be done using tetrabutylammonium fluoride (TBAF).
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and copper co-catalysts (e.g., CuI) are commonly used in Sonogashira coupling reactions.
Oxidation/Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection reactions yield the free imidazole, while coupling reactions can produce various substituted imidazole derivatives.
Applications De Recherche Scientifique
1-Boc-4-[(trimethylsilyl)ethynyl]-1H-imidazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the biological activity of imidazole derivatives.
Medicine: It serves as a building block for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Boc-4-[(trimethylsilyl)ethynyl]-1H-imidazole involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The Boc group provides protection during synthetic steps, while the TMS group can be selectively removed to reveal a reactive ethynyl group. The imidazole ring can interact with various molecular targets, influencing biological pathways and chemical processes.
Comparaison Avec Des Composés Similaires
1-Boc-4-[(trimethylsilyl)ethynyl]-1H-imidazole can be compared with other similar compounds such as:
1-Boc-4-ethynyl-1H-imidazole: Lacks the TMS group, making it less bulky and potentially more reactive.
1-Boc-4-[(triisopropylsilyl)ethynyl]-1H-imidazole: Contains a larger silyl group, which can influence its reactivity and steric properties.
1-Boc-4-[(trimethylsilyl)methyl]-1H-imidazole: Features a methyl group instead of an ethynyl group, affecting its electronic properties and reactivity.
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C13H20N2O2Si |
|---|---|
Poids moléculaire |
264.39 g/mol |
Nom IUPAC |
tert-butyl 4-(2-trimethylsilylethynyl)imidazole-1-carboxylate |
InChI |
InChI=1S/C13H20N2O2Si/c1-13(2,3)17-12(16)15-9-11(14-10-15)7-8-18(4,5)6/h9-10H,1-6H3 |
Clé InChI |
CTOYGSGMDSFRBG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C=C(N=C1)C#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


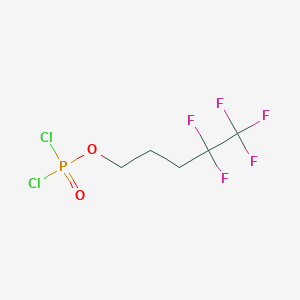
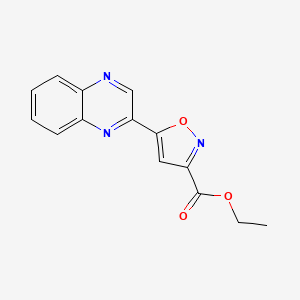
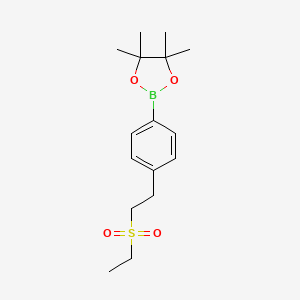
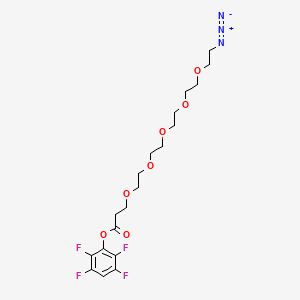
![(1S,2R,3R,4R)-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13712501.png)
![4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic Acid](/img/structure/B13712507.png)
